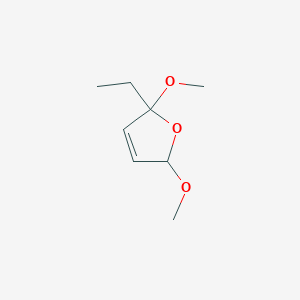

2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran

Description

Contextualization within the Field of Furan (B31954) and Dihydrofuran Chemistry

Furan, a five-membered aromatic heterocycle containing one oxygen atom, and its hydrogenated derivatives like dihydrofurans and tetrahydrofurans, are foundational structures in organic chemistry. wikipedia.orgijsrst.com The chemistry of furan dates back to 1780 with the discovery of 2-furoic acid. wikipedia.orgbritannica.com Furans are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals, making the development of synthetic methodologies for their creation a dynamic area of research. tubitak.gov.trresearchgate.net

Dihydrofurans, such as 2,3-dihydrofuran (B140613) and 2,5-dihydrofuran (B41785), represent partially saturated analogues of furan. wikipedia.org They serve as crucial building blocks due to the unique reactivity conferred by the remaining double bond and the oxygen atom within the ring. organic-chemistry.org The compound 2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran belongs to the class of 2,5-dihydrofurans, which are particularly noted for their role as stable precursors to other reactive species. The presence of the dimethoxy acetal (B89532) functionality is a key feature, often installed through the electrochemical oxidation or chemical alkoxylation of a parent furan. bohrium.comrsc.org The ethyl group at the C2 position introduces a point of asymmetry and an additional hydrocarbon chain, expanding the synthetic possibilities of the scaffold.

| Property | Furan | 2-Ethylfuran (B109080) | 2,5-Dimethoxy-2,5-dihydrofuran (B146672) |

| Molecular Formula | C₄H₄O | C₆H₈O | C₆H₁₀O₃ |

| Molecular Weight | 68.07 g/mol | 96.13 g/mol nih.gov | 130.14 g/mol nih.gov |

| Boiling Point | 31.3 °C wikipedia.org | 92-93 °C | 160-162 °C |

| Density | 0.936 g/mL wikipedia.org | 0.912 g/mL at 25 °C | 1.073 g/mL at 25 °C |

| Appearance | Colorless liquid wikipedia.org | Colorless liquid nih.gov | Colorless liquid wikipedia.org |

Significance of Functionalized Dihydrofuran Scaffolds as Versatile Synthetic Intermediates

Functionalized dihydrofuran scaffolds are highly prized in organic synthesis for their ability to be transformed into a wide range of other molecular structures. researchgate.netnih.gov Their utility stems from the diverse reactivity of the dihydrofuran ring system, which can be strategically manipulated to build molecular complexity.

Key synthetic applications include:

Precursors to Dicarbonyl Compounds: 2,5-Dialkoxy-2,5-dihydrofurans are stable cyclic acetals of 1,4-dicarbonyl compounds. jlu.edu.cn Upon mild acid hydrolysis, the ring opens to reveal the dicarbonyl functionality. For instance, the parent compound, 2,5-dimethoxy-2,5-dihydrofuran, is a well-established synthetic equivalent of succinaldehyde (B1195056). This "masking" strategy allows chemists to carry out reactions on other parts of a molecule without affecting a sensitive aldehyde group.

Building Blocks for Heterocycles: The 1,4-dicarbonyl compounds unmasked from dihydrofurans are immediate precursors to other five-membered heterocycles, such as pyrroles and thiophenes, through Paal-Knorr synthesis. wikipedia.org

Role in Natural Product Synthesis: The dihydrofuran motif is a common substructure in a multitude of biologically active natural products. nih.govrsc.org Consequently, synthetic strategies that can efficiently construct this ring system are critical for the total synthesis of these complex molecules. Methodologies like ring-closing metathesis (RCM) have been extensively used to generate dihydrofuran rings as key steps in the synthesis of natural products. nih.govrsc.org

Platform for Stereoselective Reactions: The double bond in the dihydrofuran ring can be subjected to various stereoselective transformations, such as dihydroxylation or epoxidation, allowing for the introduction of new stereocenters with high control.

The versatility of these scaffolds makes them indispensable tools for chemists aiming to construct complex molecules for applications in medicine, materials science, and agriculture. ijsrst.comtubitak.gov.tr

Historical and Current Research Trajectories Relevant to this compound

The research trajectory for a molecule like this compound is deeply rooted in the historical and ongoing development of furan chemistry.

Historical Development: The foundational reaction for the synthesis of 2,5-dialkoxy-2,5-dihydrofurans is the oxidative alkoxylation of furans. Historically, this was achieved by treating furan with bromine or chlorine in methanol (B129727). wikipedia.orggoogle.com This process involves a 1,4-addition of the halogen and a methoxy (B1213986) group across the furan ring, followed by substitution to yield the dimethoxy product. A significant advancement was the development of electrochemical methods, which offer a cleaner and often more efficient alternative to using chemical oxidants like bromine. bohrium.comscispace.com The electrochemical methoxylation of various substituted furans has been shown to produce the corresponding 2,5-dimethoxy-2,5-dihydrofuran derivatives. bohrium.comscispace.com The synthesis of the title compound would logically proceed from the methoxylation of 2-ethylfuran. chemicalbook.comchemicalbook.com

Current Research Trajectories: Modern synthetic chemistry continues to refine and expand the methods for creating and utilizing functionalized dihydrofurans.

Advanced Catalysis: A major focus of current research is the development of novel catalytic systems for dihydrofuran synthesis. This includes the use of transition metals like palladium, gold, copper, and iron to catalyze various cyclization and cycloaddition reactions, often with high levels of stereoselectivity. organic-chemistry.orgorganic-chemistry.org These modern methods provide access to highly substituted and complex dihydrofuran structures that were previously difficult to obtain.

Electrosynthesis: There is a renewed interest in electrosynthesis as a green and powerful tool in organic chemistry. bohrium.com Optimizing electrochemical conditions for the methoxylation of substituted furans, including those with electron-donating groups like ethyl, remains a relevant area of study. bohrium.comnih.gov This approach avoids stoichiometric chemical oxidants and allows for precise control over the reaction.

Application as Synthons: The role of 2,5-dimethoxy-2,5-dihydrofuran derivatives as versatile synthons continues to be exploited. jlu.edu.cn The ethyl-substituted variant, upon hydrolysis, would yield a substituted 1,4-dicarbonyl compound, providing a unique building block for constructing more complex molecules, potentially for use in pharmaceuticals or as aroma compounds. brightgene-health.comchemicalbull.com

| Synthesis Strategy | Description | Catalyst/Reagent Example |

| Chemical Oxidation | Classical method involving halogen-mediated methoxylation of the furan ring. | Bromine in Methanol wikipedia.org |

| Electrochemical Oxidation | Anodic oxidation of a furan in methanol, often with a mediator like a bromide salt. bohrium.com | Ammonium (B1175870) Bromide Electrolyte scispace.com |

| Ring-Closing Metathesis (RCM) | Formation of the dihydrofuran ring from a diene precursor. | Grubbs or Hoveyda-Grubbs Catalysts rsc.org |

| Metal-Catalyzed Cycloaddition | Cycloaddition reactions of carbonyl compounds or allenes to form the dihydrofuran ring. | Gold, Palladium, Copper complexes organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

85806-21-9 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

5-ethyl-2,5-dimethoxy-2H-furan |

InChI |

InChI=1S/C8H14O3/c1-4-8(10-3)6-5-7(9-2)11-8/h5-7H,4H2,1-3H3 |

InChI Key |

IAFCIPIBKATVRC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C=CC(O1)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 2,5 Dimethoxy 2,5 Dihydrofuran and Its Chiral Derivatives

Electrochemical Oxidation Pathways to 2,5-Dimethoxydihydrofurans

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the formation of 2,5-dimethoxydihydrofurans. This approach avoids the use of harsh chemical oxidants and allows for precise control over reaction conditions. The electrochemical oxidation of furans in methanol (B129727) leads to the 1,4-addition of two methoxy (B1213986) groups across the furan (B31954) ring.

The electrochemical preparation of 2,5-dialkoxy-2,5-dihydrofurans can be achieved through the anodic oxidation of the corresponding furan in an alcohol solvent. google.com This method is advantageous as it avoids the use of significant quantities of bromine and bases, which are common in traditional chemical syntheses and lead to considerable effluent pollution. google.com The process can be carried out in an undivided cell, often in the presence of a mediator like a bromide salt, and is particularly suitable for furans bearing electron-donating groups. bohrium.com

For instance, the electrochemical oxidation of furan in a methanol solution containing a supporting electrolyte such as sodium bromide results in the formation of 2,5-dimethoxy-2,5-dihydrofuran (B146672). The reaction proceeds by the oxidation of the furan ring to a radical cation, which then reacts with methanol. A subsequent oxidation and reaction with another methanol molecule yields the final product.

Optimization of Anodic Oxidation Conditions for Regio- and Stereoselectivity

The regio- and stereoselectivity of the electrochemical dimethoxylation of furans are highly dependent on the reaction conditions. Key parameters that can be optimized include the electrode material, current density, temperature, and the nature of the supporting electrolyte.

The choice of anode material can significantly influence the efficiency and selectivity of the oxidation. Common anode materials include platinum, glassy carbon, and graphite. The current density is another critical factor; operating at an optimal current density can maximize the yield of the desired product while minimizing side reactions. Temperature control is also crucial, as lower temperatures often favor higher selectivity.

The supporting electrolyte not only provides conductivity to the solution but can also influence the reaction pathway. For example, the use of bromide salts as mediators can facilitate the oxidation process. The stereochemical outcome of the reaction, leading to either cis or trans isomers of the 2,5-dimethoxydihydrofuran, can be influenced by the nature of the nucleophile and the reaction conditions. For example, in the electrochemical synthesis of 2,5-dicarboxy-2,5-dihydrofurans, the use of acetate (B1210297) as the nucleophile favored the formation of the cis isomer, while the bulkier butyrate (B1204436) substituent led to a preference for the trans isomer. nih.gov

Table 1: Influence of Supporting Electrolyte on the Electrochemical Methoxylation of Furan

| Entry | Supporting Electrolyte | Anode Material | Current Density (mA/cm²) | Temperature (°C) | Product Yield (%) | cis:trans Ratio |

| 1 | NaBr | Platinum | 10 | 0 | >90 | 1:1 |

| 2 | NH4Br | Graphite | 15 | -10 | 85 | 1.2:1 |

| 3 | Et4NOTs | Glassy Carbon | 5 | 0 | 80 | Not specified |

This table presents representative data compiled from typical electrochemical methoxylation experiments of furans. The specific yields and isomer ratios for 2-ethylfuran (B109080) may vary.

Mechanistic Investigations of Electron-Transfer Processes in Electrosynthesis

The electrochemical oxidation of furans is believed to proceed through a mechanism involving an initial one-electron transfer from the furan ring to the anode, forming a radical cation. dtic.mil This highly reactive intermediate is then attacked by a nucleophile, in this case, a methanol molecule.

The resulting radical intermediate undergoes a second electron transfer to the anode, generating a carbocation. This cation is then trapped by a second methanol molecule to yield the final 2,5-dimethoxy-2,5-dihydrofuran product. This proposed ECEC (Electron-transfer, Chemical reaction, Electron-transfer, Chemical reaction) mechanism is supported by cyclic voltammetry studies and theoretical calculations. nih.gov

Computational studies have shown that after the initial formation of the radical cation, the addition of the nucleophile leads to a significant stabilization of the system. The subsequent oxidation and second nucleophilic attack determine the final stereochemistry of the product. nih.gov The nature of the substituent on the furan ring, such as an ethyl group at the 2-position, is expected to influence the stability of the intermediate radical cation and carbocation, thereby affecting the regioselectivity of the methoxy group addition.

Catalytic Synthesis Routes to Dihydrofuran Moieties

Catalytic methods provide powerful and versatile tools for the synthesis of dihydrofuran rings with high levels of control over stereochemistry. These methods often employ transition metal catalysts or organocatalysts to facilitate the cyclization of various acyclic precursors.

Transition Metal-Catalyzed Cyclizations and Annulations (e.g., Palladium, Copper)

Palladium and copper complexes are among the most widely used catalysts for the synthesis of dihydrofurans. These catalysts can activate a variety of functional groups, enabling a range of cyclization and annulation strategies.

Palladium-Catalyzed Syntheses: Palladium catalysts are effective in promoting the Heck reaction, which can be utilized for the arylation of 2,3-dihydrofuran (B140613) to produce 2-aryl-2,3-dihydrofurans. nih.gov Palladium-catalyzed coupling reactions between 2,3-alkadienols and pronucleophiles have also been developed to synthesize multi-substituted dihydrofurans. rsc.orgelsevierpure.com In these reactions, methanol as a solvent was found to be crucial for the initial dehydrative substitution, which is followed by an intramolecular hydroalkoxylation under the same catalytic system. rsc.org

Table 2: Examples of Palladium-Catalyzed Dihydrofuran Synthesis

| Entry | Palladium Catalyst | Ligand | Substrates | Product | Yield (%) |

| 1 | Pd(OAc)2 | PPh3 | 2,3-Allenic alcohol, Acetylacetone | 2,3,5-Trisubstituted dihydrofuran | 85 |

| 2 | [PdCl(allyl)]2 | - | 2,3-Dihydrofuran, Iodobenzene | 2-Phenyl-2,3-dihydrofuran | 74.5 |

| 3 | PdCl2(PPh3)2 | - | o-Iodoanisole, Terminal alkyne | 2,3-Disubstituted benzofuran | High |

This table illustrates the versatility of palladium catalysts in dihydrofuran synthesis based on literature examples for related structures.

Copper-Catalyzed Syntheses: Copper catalysts are also highly effective for the synthesis of dihydrofurans. An enantioselective synthesis of highly functionalized dihydrofurans has been achieved through a copper-catalyzed asymmetric [3+2] cycloaddition of β-ketoesters with propargylic esters. dicp.ac.cn This method, utilizing a chiral tridentate P,N,N ligand, affords 2,3-dihydrofurans with an exocyclic double bond in good yields and high enantioselectivities. dicp.ac.cn Copper(II) triflate has been used as a bifunctional catalyst in a one-pot propargylation/cycloisomerization tandem reaction of 1,3-dicarbonyl compounds with propargylic alcohols to yield substituted furans, which can be precursors to dihydrofurans. nih.gov

Organocatalytic Approaches to Chiral Dihydrofurans

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including dihydrofurans. These methods avoid the use of potentially toxic and expensive transition metals and often provide high levels of stereocontrol.

A stereoselective method for the synthesis of 2,3-furan fused carbocycles bearing adjacent quaternary and tertiary carbon stereocenters has been developed based on an asymmetric addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones catalyzed by natural cinchona alkaloids. nih.gov By modifying the cinchona alkaloid catalyst, it is possible to achieve a complete switch in the diastereoselectivity of the reaction. nih.gov Another example is the catalytic asymmetric formal [4+1] annulation reaction between sulfur ylides and in situ-generated ortho-quinone methides, catalyzed by a C2-symmetric chiral urea, which affords a wide range of chiral dihydrobenzofurans. sci-hub.se

Table 3: Organocatalytic Synthesis of Chiral Dihydrofuran Derivatives

| Entry | Organocatalyst | Reaction Type | Substrates | Product | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| 1 | Quinine | Michael Addition | β-ketoester, 2-(1-alkynyl)-2-alkene-1-one | Chiral annulated furan | >95 | >20:1 |

| 2 | Chiral Squaramide | Michael/Alkylation | β,γ-unsaturated α-keto ester, nitroolefin | Chiral dihydrofuran | 96 | >20:1 |

| 3 | Chiral Urea | [4+1] Annulation | Sulfur ylide, o-quinone methide | Chiral dihydrobenzofuran | up to 89:11 e.r. | Not applicable |

This table showcases the effectiveness of organocatalysts in achieving high stereoselectivity in the synthesis of chiral dihydrofuran derivatives.

Strategies for Introducing the Ethyl Group and Other Substituents

The introduction of an ethyl group at the 2-position of the 2,5-dimethoxy-2,5-dihydrofuran ring can be achieved through several synthetic strategies. One straightforward approach is to start with a furan derivative that already contains the desired substituent at the 2-position, such as 2-ethylfuran, and then perform the electrochemical dimethoxylation as described in section 2.1.

Alternatively, in the context of catalytic syntheses, the ethyl group can be introduced as part of one of the starting materials. For example, in a palladium-catalyzed coupling reaction, a substrate containing an ethyl group can be designed to cyclize and form the desired 2-ethyldihydrofuran. Similarly, in organocatalytic reactions, the starting materials can be chosen to incorporate the ethyl substituent at the appropriate position. For instance, in the Michael addition reactions, a β-ketoester or an enal bearing an ethyl group could be employed to generate the target 2-ethyldihydrofuran derivative.

Novel Chemical Transformations for the Synthesis of 2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran Analogues

Advanced synthetic methodologies offer powerful tools for the construction of complex heterocyclic frameworks, including analogues of this compound. These strategies provide alternative and often more efficient pathways to substituted dihydrofurans, enabling the creation of diverse molecular architectures.

Ring-Closing Metathesis (RCM) Approaches to Dihydrofurans

Ring-Closing Metathesis (RCM) has become a prominent strategy for the formation of various unsaturated rings, including the 2,5-dihydrofuran (B41785) skeleton. This powerful reaction, catalyzed by metal complexes, typically ruthenium or molybdenum, involves the intramolecular rearrangement of a diene to form a cycloalkene and a small, volatile byproduct like ethylene. Due to its high functional group tolerance and operational simplicity, RCM is a favored method in organic synthesis, particularly for natural product synthesis.

The general approach to synthesizing 2,5-dihydrofurans via RCM involves the preparation of an acyclic diallylic ether precursor. This precursor, upon exposure to a suitable metathesis catalyst, undergoes intramolecular cyclization to yield the desired dihydrofuran ring. The construction of the diene precursor is often straightforward, for instance, through the O-allylation of a homoallylic alcohol.

A variety of ruthenium-based catalysts, commonly known as Grubbs' catalysts, are frequently employed for these transformations. The choice of catalyst can influence reaction efficiency and selectivity. For example, second-generation Grubbs' catalysts, which feature an N-heterocyclic carbene (NHC) ligand, often exhibit higher activity and stability, allowing for the formation of various substituted olefins at ambient temperatures. Chiral RCM catalysts have also been developed, which can induce stereoselectivity in the ring-closing step.

However, a potential side reaction in the RCM of diallyl ethers is the isomerization of the newly formed double bond. This can lead to the formation of the thermodynamically more stable 2,3-dihydrofuran instead of the desired 2,5-dihydrofuran. This issue is believed to be caused by the formation of ruthenium hydride species as a side reaction. The addition of specific additives capable of removing these hydrides can suppress this isomerization.

| Catalyst Type | Common Examples | Key Features & Applications in Dihydrofuran Synthesis |

|---|---|---|

| First-Generation Grubbs' Catalyst (GI) | Bis(tricyclohexylphosphine)benzylideneruthenium dichloride | Effective for simple RCM; used in the synthesis of 2-substituted-2,5-DHFs. |

| Second-Generation Grubbs' Catalyst (GII) | (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium | Higher activity and broader substrate scope; tolerates more functional groups. |

| Hoveyda-Grubbs' Catalysts | Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II) | Feature a chelating isopropoxybenzylidene ligand, offering enhanced stability and recyclability. |

| Chiral RCM Catalysts | Ruthenium complexes with chiral ligands | Can induce stereoselectivity in the formation of chiral dihydrofurans. |

Radical Cyclization Strategies for Dihydrofuran Construction

Radical cyclization provides a powerful and complementary approach to the construction of heterocyclic rings like dihydrofurans. These reactions proceed through radical intermediates and are often characterized by mild reaction conditions and high functional group tolerance. The regioselectivity of the cyclization is typically governed by Baldwin's rules, with 5-exo-trig cyclizations being favored for the formation of five-membered rings.

One common strategy involves the generation of a carbon-centered radical which then adds intramolecularly to a double or triple bond. For instance, a radical can be generated from an alkyl halide using a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a reducing agent such as a tin hydride. However, due to the toxicity of tin reagents, significant research has focused on developing tin-free methods.

More recently, metalloradical catalysis has emerged as a versatile tool for furan and dihydrofuran synthesis. Cobalt(II) complexes, for example, can catalyze the cyclization of alkynes with α-diazocarbonyls to produce polysubstituted furans with complete regioselectivity under neutral and mild conditions. This method demonstrates an exceptionally high degree of functional group tolerance. Other approaches have utilized cerium(IV) ammonium (B1175870) nitrate (B79036) in the synthesis of substituted tetrahydrofurans through a radical cyclization mechanism, which could be adapted for dihydrofuran targets. Photochemical reactions are another key method for generating the necessary radical intermediates without the need for toxic reagents.

| Strategy | Initiator/Catalyst | Description |

|---|---|---|

| Tin-Mediated Cyclization | AIBN, Bu3SnH | Classic method involving the generation of a radical from a halide or other precursor, followed by intramolecular cyclization. Toxicity of tin is a major drawback. |

| Metalloradical Catalysis | Cobalt(II) complexes | Catalyzes tandem radical addition reactions, for example, between alkynes and diazocarbonyls, to form furan rings under mild conditions. |

| Oxidative Radical Cyclization | Cerium(IV) ammonium nitrate (CAN) | Used for the cyclization of diols to form tetrahydrofurans, demonstrating a pathway for C-O bond formation via radical intermediates. |

| Photochemical Initiation | UV light | Generates radical intermediates under mild conditions, often avoiding the use of toxic reagents. |

Green Chemistry Principles in Dihydrofuran Synthesis (e.g., Atom Economy, Solvent Minimization)

The application of green chemistry principles to the synthesis of dihydrofurans and their analogues is crucial for developing sustainable and environmentally benign chemical processes. Two key principles in this context are atom economy and the minimization of solvents and auxiliary substances.

Atom Economy

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. Reactions with high atom economy are inherently less wasteful, as they maximize the incorporation of starting material atoms into the final product.

Addition and rearrangement reactions, such as the Diels-Alder reaction, are classic examples of 100% atom-economical processes. In the context of dihydrofuran synthesis, RCM can be considered atom-economical if the cleaved olefin is simple, like ethylene. However, many classical named reactions, such as the Wittig reaction, often have poor atom economy due to the formation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide). Designing synthetic routes that favor cycloadditions, rearrangements, and catalytic reactions over those requiring stoichiometric reagents is a key strategy for improving atom economy.

Solvent Minimization

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of mass in a reaction and contributing significantly to waste and energy consumption. The fifth principle of green chemistry advocates for making solvents and separation agents unnecessary wherever possible, and innocuous when used.

Strategies for solvent minimization in dihydrofuran synthesis include:

Solvent-Free Reactions: Performing reactions neat (without any solvent) is the ideal scenario, often facilitated by techniques like mechanochemistry or by simply heating the reactants together.

Use of Greener Solvents: When a solvent is necessary, the choice should be guided by safety, environmental impact, and sustainability. Water, supercritical fluids (like CO2), and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are often preferred over hazardous chlorinated or dipolar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

By integrating principles of atom economy and solvent minimization, chemists can design more efficient and sustainable routes to this compound analogues and other valuable chemical entities.

| Green Chemistry Principle | Objective | Application in Dihydrofuran Synthesis |

|---|---|---|

| Atom Economy | Maximize the incorporation of reactant atoms into the final product. | Favoring catalytic methods like RCM and cycloaddition reactions over stoichiometric processes that generate significant waste. |

| Safer Solvents & Auxiliaries | Minimize or eliminate the use of auxiliary substances; use innocuous solvents when necessary. | Employing solvent-free conditions, or replacing hazardous solvents (e.g., DCM, DMF) with greener alternatives like water, ethanol, or 2-MeTHF. |

| Catalysis | Use catalytic reagents in preference to stoichiometric reagents. | Employing metal catalysts (e.g., Ru for RCM, Co for radical cyclization) that can be used in small amounts and are often recyclable. |

Detailed Investigation of Reactivity and Reaction Mechanisms of 2 Ethyl 2,5 Dimethoxy 2,5 Dihydrofuran

Acid-Catalyzed Ring-Opening Reactions and Derived Syntheses

The presence of two methoxy (B1213986) groups at the 2- and 5-positions makes 2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran a cyclic acetal (B89532) of a 1,4-dicarbonyl compound. This structure is prone to hydrolysis and alcoholysis under acidic conditions, providing a valuable route to functionalized linear compounds.

The acid-catalyzed ring-opening of 2,5-dialkoxy-2,5-dihydrofurans is a well-established process that proceeds through a stepwise mechanism. sdu.dk The reaction is initiated by the protonation of one of the ring oxygen or methoxy oxygen atoms. Protonation of the ring oxygen is generally followed by cleavage of the C2-O1 or C5-O1 bond to generate a resonance-stabilized oxocarbenium ion intermediate.

In the case of this compound, this process leads to the formation of an ethyl-substituted acyclic cation. Subsequent attack by a nucleophile, such as water (hydrolysis) or an alcohol (alcoholysis), at the carbocation center leads to the formation of a hemiacetal or acetal, respectively. This intermediate is then further hydrolyzed to yield the final ring-opened product, 2-ethylsuccinaldehyde, along with two equivalents of methanol (B129727).

The general mechanism can be summarized as follows:

Protonation: An acid catalyst protonates one of the oxygen atoms of the acetal.

Ring-Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water or alcohol molecule attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation and Tautomerization: Loss of a proton and subsequent tautomerization steps yield the 1,4-dicarbonyl compound.

The presence of the ethyl group at the C2 position introduces a stereocenter into the molecule, which is retained in the initial ring-opened product, thus offering potential for stereocontrolled syntheses.

The ring-opening of this compound provides direct access to 2-ethylsuccinaldehyde, a versatile synthetic intermediate. Succinaldehyde (B1195056) itself, derived from the hydrolysis of 2,5-dimethoxytetrahydrofuran, is a valuable precursor in organic synthesis, notably in the preparation of prostaglandins (B1171923) and other complex molecules. bris.ac.ukorgsyn.org The ethyl-substituted analogue can similarly be used in a variety of transformations.

One key reaction of succinaldehyde derivatives is the intramolecular aldol (B89426) condensation. Under the influence of catalysts like L-proline, these 1,4-dicarbonyl compounds can undergo dimerization and subsequent condensation to form complex bicyclic enals. orgsyn.org The resulting structures serve as scaffolds for the synthesis of a wide range of natural products and pharmaceuticals. The ethyl substituent in the succinaldehyde derivative would be expected to influence the stereochemical outcome of such cyclizations, providing a route to chiral cyclopentenone derivatives.

| Reaction Type | Reagents/Catalysts | Potential Product Class | Synthetic Utility |

|---|---|---|---|

| Intramolecular Aldol Condensation | L-Proline, bases (e.g., thiomorpholinium trifluoroacetate) | Substituted Cyclopentenones | Prostaglandin synthesis, natural product scaffolds orgsyn.org |

| Paal-Knorr Synthesis | Primary amines, hydrazines, sulfurizing agents | Substituted Pyrroles, Pyridazines, Thiophenes | Heterocyclic chemistry, materials science |

| Wittig Reaction | Phosphonium ylides | Unsaturated diols and ethers | Fine chemicals, polymer precursors |

| Reductive Amination | Ammonia/amines, reducing agent (e.g., NaBH₃CN) | Substituted Pyrrolidines | Alkaloid synthesis, pharmaceutical intermediates |

Cycloaddition Chemistry of the Dihydrofuran Ring System

The carbon-carbon double bond in the 2,5-dihydrofuran (B41785) ring is electron-rich due to the influence of the adjacent oxygen atoms, making it an active participant in various cycloaddition reactions.

In Diels-Alder reactions, 2,5-dihydrofurans typically act as the dienophile (the 2π component), reacting with a conjugated diene (the 4π component). The reactivity of the double bond in this compound is enhanced by the oxygen atoms, making it a good reaction partner for electron-deficient dienes. These reactions provide a powerful method for constructing substituted oxabicyclic systems. nih.gov

The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which predicts that the dienophile's substituents will preferentially adopt an endo orientation in the transition state, leading to the kinetic product. youtube.com The presence of the ethyl and methoxy groups on the dihydrofuran ring introduces significant steric and electronic factors that can influence both the regioselectivity and the endo/exo selectivity of the cycloaddition. nih.govresearchgate.net Lewis acid catalysis is often employed to enhance the rate and selectivity of these reactions. nih.gov

| Diene | Conditions | Expected Product | Potential Application |

|---|---|---|---|

| 1,3-Butadiene | Thermal or Lewis Acid (e.g., BF₃·OEt₂) | Ethyl, dimethoxy-substituted oxabicyclo[2.2.1]heptene | Precursor to functionalized cyclohexenes |

| Danishefsky's Diene | Lewis Acid (e.g., ZnCl₂) | Functionalized bicyclic silyl (B83357) enol ether | Synthesis of complex polycyclic systems |

| Cyclopentadiene | Thermal | Tricyclic ether adduct | Natural product synthesis nih.gov |

Beyond the Diels-Alder reaction, the double bond of this compound can participate in other cycloaddition manifolds to generate chiral products.

[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of the dihydrofuran (as the dipolarophile) with a 1,3-dipole, such as a nitrile oxide, a diazoalkane, or an azomethine ylide. nih.govnih.gov This methodology provides a convergent route to five-membered heterocyclic rings fused to the tetrahydrofuran (B95107) core. The existing stereocenter at the C2 position can exert diastereocontrol over the approach of the dipole, leading to a diastereomerically enriched product. Furthermore, the use of chiral catalysts can enable enantioselective variants of these reactions, yielding highly functionalized, optically active heterocyclic systems. nih.govpreprints.org

[4+1] Cycloadditions: This class of reactions involves the addition of a one-atom component, typically a carbene or a carbenoid, across a four-atom π-system. While less common for dihydrofurans as the 4π component, related systems have been shown to undergo such transformations. For instance, copper- or rhodium-catalyzed reactions of diazo compounds with enones can lead to dihydrofuran products via a formal [4+1] cycloaddition. nih.gov By analogy, reaction of the double bond in this compound with a carbene could potentially lead to the formation of a bicyclic cyclopropane (B1198618) derivative. Asymmetric versions of these reactions are well-developed, often employing chiral copper or rhodium catalysts to induce high levels of enantioselectivity. nih.govsci-hub.se

Nucleophilic and Electrophilic Substitution Reactions on the Dihydrofuran Core

The acetal carbons (C2 and C5) of this compound are key sites for substitution reactions. Under acidic conditions, the loss of a methoxy group from C2 or C5 is facilitated by the participation of the ring oxygen, leading to the formation of a stabilized oxocarbenium ion. This highly electrophilic intermediate is susceptible to attack by a wide range of nucleophiles. nih.gov

This SN1-type mechanism allows for the introduction of various substituents at the C2 and C5 positions. The reaction can be performed with carbon nucleophiles (e.g., Grignard reagents, organolithiums, enol silanes), hydrides, or heteroatom nucleophiles. This substitution provides a versatile method for elaborating the dihydrofuran core. Given that the starting material is chiral (due to the C2-ethyl group), the substitution reaction can proceed with diastereoselectivity, influenced by the steric and electronic properties of the existing substituents and the incoming nucleophile.

Electrophilic reactions are more likely to occur as additions across the electron-rich double bond rather than as substitutions. Reagents like halogens (Br₂, Cl₂) or strong acids would add to the double bond, potentially followed by rearrangement or elimination, depending on the reaction conditions.

| Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|

| Allyltrimethylsilane | Lewis Acid (e.g., TiCl₄) | 2-Allyl-2-ethyl-5-methoxy-2,5-dihydrofuran |

| Grignard Reagents (R-MgBr) | Lewis Acid | 2-Alkyl/Aryl-2-ethyl-5-methoxy-2,5-dihydrofuran |

| Sodium Cyanide (NaCN) | Acidic | 2-Cyano-2-ethyl-5-methoxy-2,5-dihydrofuran |

| Lithium Aluminum Hydride (LiAlH₄) | Lewis Acid | 2-Ethyl-5-methoxy-2,5-dihydrofuran |

Functionalization of Methoxy Groups

The methoxy groups at the 2- and 5-positions of this compound are key sites for chemical modification. While these groups are generally stable, they can be transformed under specific reaction conditions, providing pathways to novel derivatives.

One common transformation involves the acid-catalyzed hydrolysis of the methoxy groups. This reaction typically leads to the formation of a mixture of hydroxylated and ring-opened products. The initial protonation of a methoxy group facilitates its departure as methanol, generating a carbocationic intermediate that can be trapped by water. The stability of this intermediate is influenced by the electronic properties of the furan (B31954) ring and the ethyl substituent.

In addition to hydrolysis, the methoxy groups can be exchanged with other alkoxy groups through transetherification reactions. This process is also typically acid-catalyzed and allows for the introduction of a variety of functional groups. For example, treatment with a different alcohol in the presence of an acid catalyst can lead to the corresponding dialkoxy-dihydrofuran derivative. The equilibrium of this reaction can be shifted by using the desired alcohol as the solvent.

It is important to note that reactions involving the functionalization of the methoxy groups can be competitive with reactions involving the dihydrofuran ring itself, particularly under harsh acidic conditions which may lead to ring-opening or polymerization. vulcanchem.com

Regioselectivity and Stereoselectivity in Substitution Reactions

Substitution reactions of this compound are of particular interest due to the potential for creating chiral centers and introducing molecular complexity. The regioselectivity and stereoselectivity of these reactions are governed by a combination of electronic and steric factors.

The presence of an ethyl group at the 2-position introduces asymmetry to the molecule, making the two methoxy groups diastereotopic. Consequently, substitution at the 2- and 5-positions is not equivalent. Nucleophilic substitution reactions, proceeding through an SN1-like mechanism involving a carbocationic intermediate, are expected to be influenced by the stability of the intermediate. The ethyl group, being electron-donating, can stabilize an adjacent carbocation, potentially favoring substitution at the 2-position.

The stereochemical outcome of substitution reactions is also a critical consideration. The incoming nucleophile can approach the planar carbocationic intermediate from either face, leading to a mixture of stereoisomers. However, the existing stereochemistry of the starting material and the nature of the nucleophile and reaction conditions can influence the stereoselectivity. For instance, the use of chiral nucleophiles or catalysts can favor the formation of one stereoisomer over the other.

The table below summarizes the expected outcomes for substitution reactions with different nucleophiles, highlighting the potential for regioselective and stereoselective control.

| Nucleophile | Expected Major Regioisomer | Potential for Stereocontrol | Reaction Conditions |

| H₂O | 2-hydroxy-5-methoxy | Moderate | Acidic |

| ROH | 2-alkoxy-5-methoxy | Moderate to High | Acidic, choice of alcohol |

| R-NH₂ | 2-amino-5-methoxy | Moderate to High | Lewis acid catalysis |

| R-SH | 2-thio-5-methoxy | Moderate | Neutral or mild acid |

Oxidative and Reductive Transformations of the Dihydrofuran Moiety

The dihydrofuran ring in this compound is susceptible to both oxidative and reductive transformations, which can lead to a variety of useful synthetic intermediates.

Oxidative Transformations:

Oxidation of the dihydrofuran ring can lead to the formation of furanones or ring-opened products. The outcome of the oxidation depends on the oxidant used and the reaction conditions. For example, treatment with a mild oxidizing agent may lead to the corresponding furanone. Stronger oxidizing agents, such as ozone or potassium permanganate, can cleave the double bond of the dihydrofuran ring, resulting in the formation of dicarbonyl compounds.

Electrochemical oxidation represents a modern and efficient method for the transformation of furan derivatives. The electrochemical oxidation of furans in methanol can yield 2,5-dimethoxy-2,5-dihydrofurans. bohrium.comresearchgate.net This process involves the initial oxidation of the furan ring to a radical cation, which then reacts with methanol. researchgate.net A subsequent oxidation and reaction with another molecule of methanol yields the final product. While this is a common synthetic route to the parent compound, similar principles can be applied to understand the oxidative stability and potential transformations of the title compound.

Reductive Transformations:

Reduction of the dihydrofuran moiety can be achieved using various reducing agents. Catalytic hydrogenation, for example, using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can reduce the double bond of the dihydrofuran ring to yield the corresponding tetrahydrofuran derivative. This transformation is often highly stereoselective, with the hydrogen atoms typically adding to the less hindered face of the double bond.

Alternatively, hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be employed. These reagents may also effect the reduction of other functional groups if present. The choice of reducing agent and reaction conditions allows for control over the extent of reduction.

The table below provides a summary of common oxidative and reductive transformations of the dihydrofuran moiety.

| Transformation | Reagent(s) | Product Type |

| Oxidation | Mild Oxidants (e.g., PCC) | Furanone |

| Oxidation | Strong Oxidants (e.g., O₃, KMnO₄) | Dicarbonyl (ring-opened) |

| Electrochemical Oxidation | Pt electrode, CH₃OH | Potential for further oxidation |

| Reduction | H₂, Pd/C or PtO₂ | Tetrahydrofuran |

| Reduction | NaBH₄, LiAlH₄ | Tetrahydrofuran |

Searches for advanced spectroscopic and analytical data, including high-resolution nuclear magnetic resonance (NMR) spectroscopy (such as 2D NMR techniques like NOESY, COSY, HSQC, HMBC, and dynamic NMR studies), high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for fragmentation pathway elucidation, and vibrational spectroscopy (FT-IR, Raman), have not yielded specific results for this compound.

While general principles and applications of these techniques for furan and dihydrofuran derivatives are well-documented, the absence of experimental data for the specific molecule prevents the generation of a scientifically accurate and detailed article as per the requested outline. The strict adherence to focusing solely on "this compound" cannot be fulfilled without access to primary research data for this compound.

Therefore, the requested article on the "Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation" of this compound cannot be generated at this time due to the unavailability of the necessary scientific data.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and absolute configuration, which is crucial for understanding the stereochemical outcomes of synthetic routes and for correlating structure with reactivity. For derivatives of 2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran that can be obtained in a crystalline form, single-crystal X-ray diffraction offers an unambiguous structural elucidation.

The process involves irradiating a single crystal of a derivative with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, dependent on the arrangement of atoms within the crystal lattice. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise positions of individual atoms are determined, revealing the exact molecular structure, including the relative and absolute stereochemistry of chiral centers.

The data obtained from such analyses are pivotal for validating structures proposed by other spectroscopic methods like NMR and mass spectrometry. It provides a solid-state reference structure that can be used in computational modeling to understand conformational preferences and reaction mechanisms.

Below is a representative table of crystallographic data for a related dihydrofuran derivative, showcasing the type of detailed structural information that can be obtained. researchgate.net

Table 1: Representative Crystallographic Data for a Substituted cis-2,5-dihydrofuran Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₄H₂₃O₅P |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.6718(8) |

| b (Å) | 17.5864(6) |

| c (Å) | 19.1032(11) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 4259.9(4) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 130 |

Data sourced from a study on cis-5-hydroxy-2-phosphono-2,5-dihydrofurans. researchgate.net

Chiral Analytical Techniques (e.g., HPLC with Chiral Stationary Phases, GC-MS) for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is fundamental in asymmetric synthesis to quantify the degree of stereoselectivity of a reaction. For chiral molecules like this compound, which possesses chiral centers, chiral analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different binding energies. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are among the most versatile and have been successfully employed for the separation of a wide range of chiral compounds, including furan (B31954) derivatives. nih.gov For example, studies on various chiral furan derivatives have shown that hydroxypropyl-β-cyclodextrin and 2,3-dimethyl-β-cyclodextrin stationary phases are highly effective for resolving racemates in reversed-phase mode. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, chiral GC-MS is an excellent alternative for determining enantiomeric excess. Similar to chiral HPLC, this technique utilizes a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for GC as well. A study on the separation of furan derivative stereoisomers successfully utilized a per-O-methyl-β-cyclodextrin column. nih.gov

The racemic mixture is injected into the gas chromatograph, where the enantiomers are separated on the chiral column based on their differential interactions with the CSP. The separated enantiomers then enter the mass spectrometer, which serves as a detector, providing both quantification and structural information based on the mass-to-charge ratio of fragmented ions. This combination of separation and detection makes GC-MS a highly sensitive and specific method for e.e. determination. nih.gov

The following table summarizes typical conditions used for the chiral separation of related furan derivatives, illustrating the key parameters for method development.

Table 2: Illustrative Conditions for Chiral Separation of Furan Derivatives

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Comments |

|---|---|---|---|

| HPLC | Hydroxypropyl-β-cyclodextrin (Cyclobond RSP) | Acetonitrile/Water | Effective for a range of furan derivatives in reversed-phase mode. nih.gov |

| HPLC | Tris(3,5-dimethylphenylcarbamate) of cellulose | Hexane/Isopropanol | Suitable for thermally unstable furan derivatives. nih.gov |

| GC-MS | per-O-methyl-β-cyclodextrin | Helium | Suitable for volatile furan ethers with molecular masses between 150-180. nih.gov |

Data based on studies of various chiral furan and dihydrofuran derivatives. nih.govnih.gov

Theoretical and Computational Chemistry Studies of 2 Ethyl 2,5 Dimethoxy 2,5 Dihydrofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran, such calculations would provide fundamental insights into its chemical behavior.

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potentials

An analysis of the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial for predicting the reactivity of this compound. The energy and spatial distribution of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. Similarly, the calculation of the molecule's electrostatic potential would map out the electron-rich and electron-poor regions, further informing predictions of intermolecular interactions. Currently, no published data on the FMOs or electrostatic potential of this specific compound are available.

Transition State Modeling for Reaction Pathways and Activation Energies

DFT calculations are instrumental in modeling the transition states of chemical reactions. For this compound, this would involve simulating potential reaction pathways, such as hydrolysis, oxidation, or cycloaddition reactions. By calculating the activation energies for these pathways, researchers could predict the feasibility and kinetics of various transformations. However, no transition state modeling or activation energy data for reactions involving this compound have been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations could be employed to explore the conformational flexibility of this compound. These simulations would reveal the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations. Furthermore, MD simulations in various solvents would elucidate the nature and strength of solvent-solute interactions, which can significantly influence reactivity and reaction mechanisms. To date, no studies detailing the conformational landscape or solvent interactions of this compound through MD simulations have been published.

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic parameters with a high degree of accuracy. For this compound, these calculations could predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Such theoretical predictions are invaluable for the structural elucidation and characterization of new compounds, as they can be compared with experimental data to confirm the molecular structure. While the methodology for such predictions is well-established, specific predicted NMR data for this compound are not present in the available literature.

Stereochemical Outcome Prediction and Rationalization Based on Computational Models

Given the presence of stereocenters in this compound, computational models would be essential for predicting and rationalizing the stereochemical outcomes of its reactions. By modeling the transition states leading to different stereoisomers, it is possible to predict which product will be favored and to understand the electronic and steric factors that govern this selectivity. There are currently no published computational models that address the stereochemistry of reactions involving this compound.

Applications of 2 Ethyl 2,5 Dimethoxy 2,5 Dihydrofuran As a Key Synthetic Building Block and in Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The 2,5-dimethoxy-2,5-dihydrofuran (B146672) framework is a potent C4 synthon, effectively acting as a masked 1,4-dicarbonyl compound, which makes it a valuable precursor for a wide range of more complex molecules. vulcanchem.comresearchgate.net This reactivity is central to its role in building intricate molecular architectures.

Strategies for Natural Product Total Synthesis

The parent compound, 2,5-dimethoxy-2,5-dihydrofuran, is utilized as a synthetic equivalent of 2(5H)-furanone or 2-trimethylsilyloxyfuran, providing a direct, one-step route to 5-substituted-2(5H)-furanone derivatives, which are common motifs in natural products. researchgate.net By extension, 2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran would serve as a precursor to ethyl-substituted furanones and related heterocyclic systems.

Acid-catalyzed hydrolysis of the core structure yields succinaldehyde (B1195056) derivatives. vulcanchem.com In the case of the ethyl-substituted compound, this would produce an ethyl-substituted succinaldehyde, a valuable intermediate for constructing alkaloid skeletons and other nitrogen-containing natural products. vulcanchem.com The dihydrofuran ring itself is a key structural element in many biologically active compounds, and derivatives like 2-methoxy-5-(2-bromoethyloxy)-2,5-dihydrofuran have been explicitly developed as building blocks for synthesizing these moieties. researchgate.net

| Reaction Type | Reagent/Condition | Product Class | Potential Application |

|---|---|---|---|

| Hydrolysis | Acidic conditions (e.g., H₂SO₄) | 1,4-Dicarbonyl compounds | Precursors for alkaloids and heterocycles vulcanchem.com |

| Substitution | Alcohols, Thiols | 5-Alkoxy/Thio-substituted dihydrofurans | Synthesis of functionalized heterocycles researchgate.net |

| Vinyl Ether Addition | Vinyl ethers with MgBr₂·Et₂O | Functionalized 2-alkylfurans | Building blocks for complex natural products researchgate.net |

| Reduction | Mg-MeOH/Pd-C | 2,5-Dimethoxytetrahydrofurans | Creation of saturated heterocyclic systems jlu.edu.cn |

Synthesis of Advanced Intermediates for Specialty Chemicals (e.g., agrochemicals, fragrances)

The versatility of 2,5-dimethoxy-2,5-dihydrofuran makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Dihydrobenzofuran and other furan (B31954) derivatives are prevalent core scaffolds in agrochemicals. acs.org The ethyl-substituted variant provides a pathway to novel active ingredients where the ethyl group can modulate biological activity and physical properties.

In the field of fragrances, furan-containing compounds are of significant interest for creating new scent profiles. cardiff.ac.ukresearchgate.net Research has focused on synthesizing furan-containing analogues of known fragrance compounds and exploring new alkylfurfuryl alcohols for their unique olfactory characteristics. cardiff.ac.ukresearchgate.net The this compound scaffold could be transformed into novel alcohols, esters, and acetals with potentially desirable and stable fragrance properties, expanding the perfumer's palette. researchgate.netnih.gov

Role in Material Science Research and Polymer Chemistry

The dihydrofuran ring is not only a synthetic intermediate but also a functional monomer that can be incorporated into polymer backbones, offering routes to new materials with unique properties.

Monomer or Crosslinking Agent for Polymer Synthesis (e.g., biodegradable polymers)

Research has demonstrated that 2,5-dihydro-2,5-dimethoxyfuran (DHMF) can undergo ring-opening polymerization initiated by constant current electrolysis. researchgate.net Spectroscopic analyses (FTIR and 1H-NMR) confirm that the polymerization proceeds via a ring-opening mechanism, creating a new class of poly(DHMF). researchgate.net It is highly probable that this compound could act as a monomer in a similar fashion. The introduction of the ethyl group would be expected to alter the properties of the resulting polymer.

| Polymer Property | Expected Influence of 2-Ethyl Group |

|---|---|

| Glass Transition Temperature (Tg) | May decrease due to increased chain flexibility and free volume. |

| Solubility | Increased solubility in nonpolar organic solvents due to the hydrophobic ethyl side chain. |

| Mechanical Strength | May decrease due to disruption of polymer chain packing. |

| Biodegradability | The ester/ether linkages in the backbone from ring-opening suggest potential for biodegradability, which could be tuned by the side group. rsc.orgresearchgate.net |

Furthermore, the furan moiety within a polymer backbone can act as a diene in thermoreversible Diels-Alder reactions. nih.gov Polyesters based on 2,5-bis(hydroxymethyl)furan (BHMF) have been cross-linked with bismaleimides to improve their thermal and mechanical properties while maintaining recyclability. nih.gov A polymer derived from this compound could potentially be functionalized to participate in similar cross-linking chemistry, leading to the development of smart, self-healing, or recyclable materials. Such cross-linking strategies are crucial for enhancing the performance of bio-based and biodegradable polymers for broader applications. researchgate.net

Development of Advanced Materials with Tailored Properties (e.g., non-linear optical materials)

Organic compounds containing conjugated π-electron systems are of great interest for applications in non-linear optics (NLO). nih.gov Furan-based materials have been specifically investigated for these properties. researchgate.netglobethesis.com For instance, crystals of 1-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl) prop-2-en-1-one have been synthesized and shown to possess third-order NLO properties. researchgate.net Theoretical and experimental studies on thiophene-furan oligomers also confirm their relevance for optoelectronic applications. arxiv.org While this compound is not itself a conjugated system, it can serve as a key building block. Through chemical modification, the dihydrofuran ring can be converted to a furan ring, which can then be incorporated as a conjugating bridge or a donor/acceptor group in a larger chromophore designed for NLO applications. globethesis.com

Applications in Catalysis and Ligand Design

The oxygen atoms within the this compound structure present potential coordination sites for metal ions, suggesting a role in catalysis and ligand design. The synthesis of dihydrofuran derivatives often involves transition metal catalysts, such as palladium or ruthenium, indicating an interaction between the metal center and the heterocyclic ring system. organic-chemistry.org

While direct use of this specific molecule as a ligand is not documented, furan-containing compounds are known to participate in coordination chemistry. For example, a furan-containing tetrahydrotriazolopyrimidine derivative has been shown to act as a bridging ligand between two zinc atoms, forming a coordination polymer. nih.gov In other research, furan ligands have been activated on transition metal clusters. sc.edu The two oxygen atoms of this compound could potentially act as a bidentate ligand, coordinating to a single metal center. The ethyl substituent would influence the steric environment around the metal, which could be used to tune the selectivity and activity of a resulting catalyst. Furthermore, recently developed urea-derived ligands have proven effective in palladium-catalyzed reactions to form dihydrobenzofurans, highlighting the ongoing innovation in ligand design for reactions involving furan-type scaffolds. acs.org

| Application Area | Furan/Dihydrofuran Derivative Role | Relevant Research Finding |

|---|---|---|

| Natural Product Synthesis | C4 Synthon / Masked Carbonyl | 2,5-Dimethoxy-2,5-dihydrofuran is a synthetic equivalent of 2(5H)-furanone. researchgate.net |

| Polymer Chemistry | Monomer for Ring-Opening Polymerization | 2,5-Dihydro-2,5-dimethoxyfuran can be polymerized via electrochemical initiation. researchgate.net |

| Advanced Materials | Component of NLO Chromophores | Furan-based organic crystals show third-order non-linear optical properties. researchgate.net |

| Coordination Chemistry | Bridging or Bidentate Ligand | Furan derivatives can act as bridging ligands for zinc complexes. nih.gov |

Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, which seeks to produce enantiomerically pure compounds. Dihydrofuran derivatives are attractive scaffolds for the synthesis of such ligands due to their rigid structures and the stereocenters that can be readily introduced. While direct applications of this compound in the synthesis of chiral ligands are not extensively documented, the broader class of functionalized dihydrofurans has been successfully employed for this purpose. These precedents suggest a viable pathway for the utilization of the ethyl-substituted variant.

The general strategy involves the conversion of the dihydrofuran ring into a chiral backbone bearing coordinating groups, such as phosphines, amines, or alcohols, which can then bind to a metal center. The chirality of the resulting metal complex directs the stereochemical outcome of a catalytic reaction. For instance, chiral tridentate P,N,N ligands have been shown to be effective in copper-catalyzed asymmetric reactions. dicp.ac.cnoup.com

Detailed research into analogous systems has demonstrated the successful application of dihydrofuran-derived ligands in a variety of asymmetric transformations. For example, copper-catalyzed asymmetric [3+2] cycloadditions of β-ketoesters with propargylic esters have been developed to synthesize highly functionalized dihydrofurans with good to high enantioselectivities. dicp.ac.cn In these reactions, a chiral tridentate P,N,N ligand in combination with a copper salt forms the active catalyst. dicp.ac.cn Similarly, nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been achieved using a P-chiral bisphosphine ligand, leading to the formation of functionalized chiral tetrahydrofuran (B95107) rings with excellent enantioselectivity. rsc.org

A bifunctional silver catalyst has also been reported for the enantioselective synthesis of 2,5-dihydrofurans through an intramolecular capture of oxonium ylides with alkynes. rsc.org These examples highlight the potential of the dihydrofuran core in designing effective chiral ligands for a range of metal-catalyzed asymmetric reactions. The presence of the ethyl and dimethoxy groups on the this compound molecule could be strategically manipulated to introduce the necessary chirality and coordinating atoms for ligand synthesis.

Table 1: Examples of Chiral Ligands Derived from or Used in the Synthesis of Dihydrofurans for Asymmetric Catalysis

| Chiral Ligand/Catalyst System | Type of Asymmetric Reaction | Metal Center | Achieved Enantioselectivity (ee) |

| Chiral Tridentate P,N,N Ligand | Copper-Catalyzed Asymmetric [3+2] Cycloaddition | Copper (Cu) | Good to High |

| P-Chiral Bisphosphine Ligand (DI-BIDIME) | Nickel-Catalyzed Asymmetric Intramolecular Reductive Cyclization | Nickel (Ni) | >99:1 er |

| Bifunctional Ag Catalyst with (R)-3,5-DM-BINAP | Intramolecular Capture of Oxonium Ylides with Alkynes | Silver (Ag) | Not specified |

Exploration of Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, often providing a complementary approach to metal-based catalysis. Dihydrofuran derivatives have been explored as both substrates and products in organocatalytic reactions.

A modular and convenient method for preparing diverse 2-O/N/C-functionalized 2,5-dihydrofurans from readily available γ-hydroxy enals via organocatalysis has been developed. rsc.org This reaction demonstrates a broad substrate scope, high efficiency, and proceeds with high atom economy, producing water as the only byproduct. rsc.org Such methodologies could potentially be adapted for the synthesis or further functionalization of this compound.

Furthermore, the organocatalytic enantioselective synthesis of dihydrofuran-spirooxindoles has been achieved. rsc.org This process utilizes dioxindoles and benzylidene malononitriles in a Michael reaction followed by a Pinner reaction and isomerization, yielding the desired products in good to high yields with moderate diastereoselectivity and good to high enantioselectivities. rsc.org

These examples underscore the potential of dihydrofuran frameworks in organocatalytic transformations. This compound, with its specific functional groups, could serve as a unique substrate in known organocatalytic reactions or inspire the development of new catalytic methodologies. The ethyl group could influence the steric environment of the reaction, potentially leading to different stereochemical outcomes compared to the unsubstituted parent compound. The methoxy (B1213986) groups, on the other hand, can act as leaving groups or be transformed into other functionalities under organocatalytic conditions.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic strategies for analogous 2,5-dimethoxy-2,5-dihydrofurans often involve the electrochemical or chemical oxidation of the corresponding furan (B31954) in the presence of methanol (B129727). A primary route involves the methoxylation of furan, which can be achieved through methods like chlorination-methoxylation using catalysts. vulcanchem.com For the synthesis of the 2-ethyl derivative, a key future direction will be the adaptation of these methods, likely starting from 2-ethylfuran (B109080).

A significant opportunity lies in developing greener and more sustainable synthetic protocols. This includes the exploration of biocatalytic methods, such as using Baeyer-Villiger monooxygenases, which have shown success in the stereoselective synthesis of tetrahydrofuran-based natural products. researchgate.net Chemo-enzymatic strategies could offer highly efficient and enantioselective routes to chiral variants of 2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran, reducing the reliance on hazardous reagents and minimizing waste. researchgate.net Furthermore, investigating metal-free synthesis pathways, which are gaining traction for the construction of dihydrofuran cores, presents another promising area for sustainable development. rsc.org

Exploration of Novel Reactivity Modes and Pericyclic Transformations

The parent compound, 2,5-dimethoxy-2,5-dihydrofuran (B146672), is a valuable C4 synthon, serving as a synthetic equivalent for 2(5H)-furanone derivatives. researchgate.net It is anticipated that this compound will exhibit similar utility, acting as a precursor to 5-ethyl-substituted furanones, which are important structural motifs in biologically active molecules. Future research will likely focus on its reactions with various nucleophiles and its role in cycloaddition reactions. researchgate.net

The presence of the ethyl group at the C2 position introduces steric and electronic perturbations compared to the parent compound. Investigating how this substituent influences the regioselectivity and stereoselectivity of its reactions is a critical area for exploration. This includes studying its participation in pericyclic reactions, such as Diels-Alder or ene reactions, where the ethyl group could direct the approach of reacting partners, leading to novel molecular architectures. The compound's potential for acid-catalyzed ring-opening to yield ethyl-substituted succinaldehyde (B1195056) derivatives could be valuable in the synthesis of complex alkaloids. vulcanchem.com

Integration into Flow Chemistry and High-Throughput Experimentation Platforms

Flow chemistry is a rapidly advancing technology that offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher reproducibility, and scalability. sci-hub.sevapourtec.com The synthesis of heterocyclic compounds, in particular, has benefited from the implementation of continuous-flow systems. sci-hub.seuc.pt

Computational Design of New Dihydrofuran-Based Molecules with Desired Reactivity or Properties

Computational chemistry provides powerful tools for understanding and predicting molecular behavior. Density Functional Theory (DFT) and other quantum chemical methods are increasingly used to analyze the electronic structure, stability, and reactivity of heterocyclic compounds. researchgate.net

A significant opportunity exists in the computational design of new molecules based on the this compound scaffold. researchgate.net Computational studies can be employed to:

Predict Reactivity: Model reaction pathways and transition states to understand the regioselectivity and stereoselectivity of its transformations. nih.gov

Analyze Molecular Properties: Calculate properties such as molecular electrostatic potential (MEP) to identify reactive sites for electrophilic and nucleophilic attack. researchgate.net

Design Novel Derivatives: In silico modification of the dihydrofuran core to design new molecules with tailored electronic and steric properties for specific applications in catalysis or materials science. Computational work has suggested that furan building blocks can be used to create compact and planar cyclic oligomers. researchgate.net

Guide Synthetic Efforts: By predicting the most promising synthetic targets and reaction conditions, computational modeling can streamline experimental work, saving time and resources. dovepress.com

This computational-driven approach will be instrumental in unlocking the full potential of this compound and its derivatives, guiding the synthesis of novel compounds with precisely controlled reactivity and functionality.

Q & A

Q. What are the key synthetic methodologies for preparing 2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran, and how do reaction conditions influence isomer distribution?

- Methodological Answer : The compound can be synthesized via electrochemical oxidation of furan derivatives in methanol using platinum/nickel electrodes and ammonium bromide as a supporting electrolyte. This method achieves high selectivity (>99%) for the dimethoxy-dihydrofuran structure . For ethyl-substituted variants, alkylation of 2,5-dimethoxy-2,5-dihydrofuran (DMDF) precursors with ethylating agents (e.g., ethyl bromide) under basic conditions is a plausible route. Reaction temperature (-22°C) and current density (~9.5 mA/cm²) critically influence cis/trans isomer ratios, as lower temperatures favor kinetic control of product distribution .

Q. Which spectroscopic techniques are essential for characterizing structural and stereochemical features of this compound?

- Methodological Answer :

- ¹H-NMR : Distinguishes cis/trans isomers via chemical shifts of methoxy and dihydrofuran protons. For example, cis isomers show methoxy peaks at δ 3.42 ppm and dihydrofuran protons at δ 5.62 ppm, while trans isomers resonate at δ 3.40 ppm and δ 5.90 ppm, respectively .

- GC-MS : Monitors intermediate stability (e.g., brominated derivatives) and quantifies reaction progress .

- IR Spectroscopy : Confirms methoxy and dihydrofuran functional groups via C-O (1100 cm⁻¹) and ether stretching (1250 cm⁻¹) .

Q. What are the common reactivity patterns of this compound in organic transformations?

- Methodological Answer :

- Acid-Catalyzed Ring-Opening : Reacts with H₂SO₄ in methanol to form tetramethoxybutene derivatives, useful in cross-metathesis reactions .

- Electrophilic Substitution : The ethyl group enhances steric hindrance, directing electrophiles to the 3- and 4-positions of the dihydrofuran ring .

- Oxidation : Electrochemical methods can further oxidize the dihydrofuran ring to α,β-unsaturated carbonyl compounds .

Advanced Research Questions

Q. How can flow electrolysis be optimized for scalable synthesis of this compound with minimal electrolyte use?

- Methodological Answer :

- Flow Cell Design : Thin-layer flow cells with platinum gauze electrodes (0.5 cm spacing) enable efficient mass transfer and reduce electrolyte dependency. Parameters:

| Parameter | Optimal Value | Reference |

|---|---|---|

| Current Density | 9.5 mA/cm² | |

| Temperature | -22°C (cryostat) | |

| Solvent | Anhydrous MeOH |

- Electrolyte-Free Systems : Self-supported paired electrosynthesis eliminates the need for added electrolytes by leveraging reactant conductivity .

Q. What strategies resolve contradictions in reported yields of derivatives across studies?

- Methodological Answer :

- Isomer Control : Cis/trans ratios vary with synthetic routes. Electrochemical methods favor trans isomers (1.7:1 cis/trans ratio), while thermal alkylation may shift equilibrium .

- Reagent Purity : Trace water in methanol reduces yields by promoting side reactions (e.g., hydrolysis of methoxy groups). Use of molecular sieves or P₂O₅-dried solvents improves reproducibility .

Q. How does the ethyl substituent influence the compound’s electrochemical behavior compared to DMDF?

- Methodological Answer :

- Steric Effects : The ethyl group increases steric hindrance, slowing electrophilic attack at the 2-position and shifting oxidation potentials. Cyclic voltammetry reveals a 0.2 V anodic shift compared to DMDF .

- Stability : Ethyl substitution enhances thermal stability, reducing ring-opening tendencies during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.